(2Z,5E)-5-[4-(diethylamino)-2-methoxybenzylidene]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
The compound (2Z,5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process would include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z,5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
p-Toluenesulfonic acid, palladium on carbon.Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (2Z,5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2Z,5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- **(2Z,3Z)-3-[cyano(2-methylphenyl)methylidene]-2,3-dihydrothiophen-2-ylidene]amino 4-methylbenzene-1-sulfonate
- **4,4’-Bis(diethylamino)-benzophenone
Uniqueness
Compared to similar compounds, (2Z,5E)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C22H25N3O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(5E)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H25N3O2S/c1-5-25(6-2)18-12-9-16(19(14-18)27-4)13-20-21(26)24-22(28-20)23-17-10-7-15(3)8-11-17/h7-14H,5-6H2,1-4H3,(H,23,24,26)/b20-13+ |
InChI Key |
GRDYJOVDZBHRCT-DEDYPNTBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)C)S2)OC |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)C)S2)OC |
Origin of Product |
United States |
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